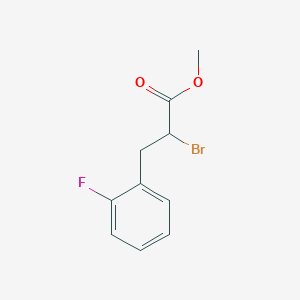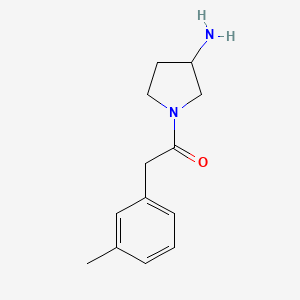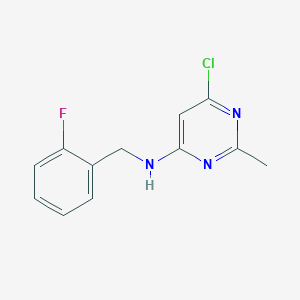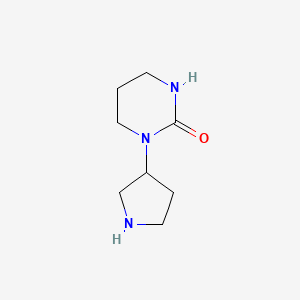
4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole
説明
4-(Chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole (CMDFT) is an organochlorine compound belonging to the triazole family. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. CMDFT is also an important reagent in organic synthesis and has been used in many research applications. The structure of CMDFT is shown in Figure 1.
科学的研究の応用
Synthesis and Characterization of Energetic Salts
Research has explored the synthesis of triazolyl-functionalized monocationic energetic salts through reactions involving chloromethyl-1H-1,2,4-triazole. These salts exhibit good thermal stability and relatively high density, making them of interest in materials science for applications that require materials with specific energetic properties (Wang et al., 2007).
Anticorrosive Applications
A study on the adsorption of triazole derivatives, including those related to "4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole," on mild steel surfaces in hydrochloric acid revealed these compounds as effective corrosion inhibitors. The inhibiting efficiency of these derivatives was evaluated, demonstrating significant potential to protect metals from corrosion, which is crucial in industrial applications to enhance the lifespan of metal structures (Bentiss et al., 2007).
Molecular Modeling and Biological Activities
Another avenue of research has been the synthesis of novel triazole compounds, including derivatives related to the chloromethyl-1,2,4-triazole structure, for potential biological applications. These studies often involve molecular modeling to predict the biological activity of new compounds, including their potential as antibacterial, antifungal, and anti-inflammatory agents (El-Reedy & Soliman, 2020). This highlights the versatility of triazole derivatives in contributing to the development of new pharmaceuticals and therapeutic agents.
Exploration of Physicochemical Properties
The investigation into the physicochemical properties of triazole derivatives, such as solubility and partitioning processes in biologically relevant solvents, is critical for drug development. Understanding these properties can inform the formulation of drugs for optimal delivery and efficacy (Volkova et al., 2020).
特性
IUPAC Name |
4-(chloromethyl)-1-(2,4-difluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2N3/c10-4-7-5-15(14-13-7)9-2-1-6(11)3-8(9)12/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSGXZPCAZKLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467342.png)
![{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467343.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467344.png)

![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)
![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)
![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467353.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467357.png)



![1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine](/img/structure/B1467361.png)